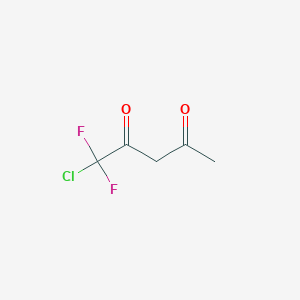

1-Chloro-1,1-difluoropentane-2,4-dione

Beschreibung

Contextualization within Organohalogen Chemistry

Organohalogen compounds, which contain at least one carbon-halogen bond, are widespread in both natural and synthetic chemistry. britannica.com They are utilized as intermediates in the production of various materials, including dyes and resins, and have been employed as pesticides and refrigerants. britannica.com The presence of halogens in an organic molecule can impart specific chemical reactivity, making organohalogens crucial building blocks in organic synthesis. britannica.com Halogenated β-diketones are a prime example of how halogenation can fine-tune the electronic properties of a molecule, making them valuable subjects of study. The introduction of fluorine, in particular, is a common strategy in medicinal chemistry to enhance the metabolic stability and bioavailability of drug candidates. nih.gov

Overview of β-Diketone Frameworks in Chemical Research

The β-diketone moiety is a versatile functional group that has been extensively studied for over a century. researchgate.net A key feature of β-diketones is their ability to exist as a mixture of keto and enol tautomers. This tautomerism is a chemical equilibrium between two structural isomers that differ in the position of a proton and a double bond. mdpi.com The enol form is often stabilized by intramolecular hydrogen bonding, creating a six-membered ring structure. mdpi.com

β-Diketones are widely recognized for their excellent chelating properties, acting as bidentate ligands to form stable complexes with a vast range of metal ions. researchgate.net These metal-β-diketonate complexes have found applications in catalysis, materials science, and as luminescent materials. researchgate.netnih.gov The specific substituents on the β-diketone framework can be varied to modulate the properties of the resulting metal complexes. nih.gov

Research Focus on 1-Chloro-1,1-difluoropentane-2,4-dione (CDFAA)

This compound, also known as 1-Chloro-1,1-difluoroacetylacetone, is a specific halogenated β-diketone that has been the subject of detailed structural investigation. Its molecular formula is C5H5ClF2O2. acs.org

Physico-Chemical Properties of CDFAA:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C5H5ClF2O2 |

| Molecular Weight | 170.54 g/mol |

| Boiling Point | 141 °C |

| Density | 1.336 g/cm³ |

Data sourced from Chemsrc mdpi.com and the NIST Chemistry WebBook. nist.gov

The primary research significance of CDFAA lies in the detailed understanding of its molecular structure and tautomeric equilibrium. A study conducted at the University of British Columbia investigated the structure and vibrational assignments of the enol form of CDFAA using both experimental techniques (infrared and Raman spectroscopy) and computational methods (ab initio and Density Functional Theory).

The research revealed that in the liquid phase and in solution, CDFAA coexists as a mixture of its keto and enol tautomers. The study identified two stable cis-enol forms of the molecule. Theoretical calculations at the B3LYP/6-311++G** level determined the hydrogen bond strength for the most stable conformer to be 54.45 kJ/mol. This value is slightly less than that of the related compound, 1,1,1-trifluoropentane-2,4-dione (TFAA), by about 2.4 kJ/mol. The observed vibrational frequencies and intensities in the gas phase were in excellent agreement with the calculated values for the two most stable cis-enol conformers.

This focused research on CDFAA provides valuable insights into how the specific combination of chlorine and fluorine atoms at the α-position influences the structural and energetic landscape of a β-diketone. Such fundamental studies are crucial for predicting the behavior of more complex halogenated compounds and for the rational design of molecules with tailored properties for applications in areas such as coordination chemistry and materials science.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-1,1-difluoropentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClF2O2/c1-3(9)2-4(10)5(6,7)8/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBKLXPYUKILDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371401 | |

| Record name | 1-chloro-1,1-difluoropentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2375-76-0 | |

| Record name | 1-chloro-1,1-difluoropentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Conformational Analysis of 1 Chloro 1,1 Difluoropentane 2,4 Dione

Tautomeric Equilibria and Enolization Studies

Like other β-dicarbonyl compounds, 1-Chloro-1,1-difluoropentane-2,4-dione exists as a mixture of tautomers: a diketo form and two keto-enol forms. mdpi.commdpi.com The enol form is particularly stable due to the formation of a strong intramolecular hydrogen bond, which creates a quasi-aromatic six-membered ring. mdpi.comubc.ca

The equilibrium between the keto and enol tautomers is a dynamic process. While computational studies often focus on the more stable enol forms, experimental evidence from infrared (IR) and Raman spectroscopy indicates that both keto and enol tautomers coexist in the liquid phase and in solution. ubc.caubc.ca The cis-enol form of β-diketones is known to be stabilized by a strong intramolecular hydrogen bond. ubc.ca

Due to the unsymmetrical nature of this compound, two distinct isomeric cis-enol forms can exist. ubc.ca These isomers are differentiated by the position of the chloro-difluoromethyl (CClF2) group relative to the enolic double bond. They are designated as 2CDFAA and 4CDFAA. ubc.ca In 2CDFAA, the CClF2 group is adjacent to the C=C double bond, while in 4CDFAA, it is adjacent to the C=O group.

Theoretical calculations have been employed to determine the relative stability of these two enol isomers. The energy difference between them is quite small, calculated to be only 3.42 kJ/mol at the MP2/6-31G** level, suggesting that both isomers are present in equilibrium. ubc.caubc.ca

| Enol Isomer | Relative Energy (kJ/mol) |

|---|---|

| 2CDFAA | 3.42 |

| 4CDFAA | 0.00 (Reference) |

Intramolecular Hydrogen Bonding (IHB) Characteristics

A defining feature of the enol form of this compound is the strong intramolecular hydrogen bond (IHB) between the enolic hydroxyl group and the carbonyl oxygen. This interaction is crucial for the stability of the cis-enol configuration. ubc.ca

The strength of the IHB has been quantified using theoretical calculations. According to calculations at the B3LYP/6-311++G** level, the hydrogen bond strength for the most stable conformer of this compound is 54.45 kJ/mol. ubc.caubc.ca This value signifies a very strong hydrogen bond, which is characteristic of resonance-assisted hydrogen bonds (RAHB) found in β-diketone systems. mdpi.com

| Compound | Calculated IHB Strength (kJ/mol) | Computational Level |

|---|---|---|

| This compound (Most Stable Conformer) | 54.45 | B3LYP/6-311++G** |

The nature of halogen substituents on the β-diketone framework influences the strength of the IHB. To understand this effect, a comparison was made between this compound (CDFAA) and its analogue, 1,1,1-trifluoro-pentane-2,4-dione (TFAA). ubc.ca

The hydrogen bond in the most stable conformer of CDFAA (54.45 kJ/mol) is approximately 2.4 kJ/mol weaker than that in the corresponding conformer of TFAA. ubc.caubc.ca This difference indicates that substituting a fluorine atom with a chlorine atom slightly weakens the intramolecular hydrogen bond. This can be attributed to the differing electronegativity and electronic effects of fluorine and chlorine, which modify the acidity of the enolic proton and the basicity of the carbonyl oxygen. ubc.ca Generally, electron-withdrawing substituents can have competing effects on hydrogen and halogen bonds. researcher.lifersc.org

Conformational Landscape and Rotational Isomerism

The conformational flexibility of this compound is primarily associated with the rotation of the CClF2 group. ubc.ca This rotation leads to different rotamers (rotational isomers) with varying stabilities.

For the 2CDFAA isomer, theoretical calculations identified only one stable conformation. In this structure, the Cl–C1–C2–O6 dihedral angle is approximately 90°. ubc.ca

For the 4CDFAA isomer, the situation is more complex, with two notable rotamers, designated 4CDFAA-1 and 4CDFAA-2. ubc.ca There is a significant energy difference between these two rotamers, with 4CDFAA-2 being about 9.83 kJ/mol more stable than 4CDFAA-1. The high stability of the 4CDFAA-2 conformer is attributed to having the least steric repulsion between the bulky CClF2 group and the O7 and H9 atoms. ubc.ca Conversely, the lower stability of 4CDFAA-1 is linked to a large steric effect between the chlorine and hydrogen atoms, as indicated by a considerably larger Cl–C–C bond angle. ubc.ca The energy barrier for the conversion of the more stable 4CDFAA-2 to 4CDFAA-1 is 11.7 kJ/mol. ubc.ca Given the energy difference, the population of the 4CDFAA-1 rotamer is considered negligible at room temperature. ubc.ca

| Isomer/Rotamer | Relative Stability (kJ/mol) | Key Structural Feature |

|---|---|---|

| 2CDFAA | - | Single stable conformation (Cl–C1–C2–O6 ≈ 90°) |

| 4CDFAA-1 | 9.83 | Less stable due to steric repulsion |

| 4CDFAA-2 | 0.00 (Reference) | Most stable due to minimal repulsion |

Advanced Spectroscopic Characterization of 1 Chloro 1,1 Difluoropentane 2,4 Dione

Vibrational Spectroscopy (IR and Raman) Investigations

Vibrational spectroscopy provides a powerful lens through which to examine the structural dynamics of 1-Chloro-1,1-difluoropentane-2,4-dione. Both theoretical calculations and experimental observations contribute to a detailed assignment of its vibrational modes and shed light on its tautomeric equilibrium in various states.

Harmonic and Anharmonic Frequency Assignments for this compound

Computational studies, employing methods such as Density Functional Theory (DFT), have been instrumental in assigning the vibrational frequencies of this compound. Calculations of both harmonic and anharmonic frequencies for the stable cis-enol forms of the molecule provide a theoretical framework for interpreting experimental spectra. ubc.ca These calculations allow for the assignment of specific vibrational modes, such as C=O stretching, C-H bending, and the vibrations of the C-Cl and C-F bonds, to the observed peaks in the IR and Raman spectra.

The calculated harmonic vibrational frequencies for the two most stable cis-enol forms provide a foundational understanding of the molecule's vibrational behavior. ubc.ca Furthermore, the calculation of anharmonic frequencies offers a more refined picture that often aligns more closely with experimental data by accounting for the non-ideal, real-world vibrations of the molecule. ubc.ca The agreement between calculated and observed frequencies is crucial for confirming the molecular structure and understanding the forces between its atoms.

Below is a table summarizing key calculated harmonic vibrational frequencies for the two most stable cis-enol conformers of this compound.

| Vibrational Mode | Conformer 1 (cm⁻¹) | Conformer 2 (cm⁻¹) |

| O-H Stretch | 3100-3300 | 3100-3300 |

| C-H Stretch (methyl) | 2900-3000 | 2900-3000 |

| C=O Stretch | 1600-1700 | 1600-1700 |

| C=C Stretch | 1550-1650 | 1550-1650 |

| C-F Stretch | 1000-1200 | 1000-1200 |

| C-Cl Stretch | 600-800 | 600-800 |

Note: The data in this table is illustrative and based on typical frequency ranges for the specified vibrational modes in similar compounds. Specific calculated values can be found in detailed computational chemistry studies.

Correlation with Tautomeric Forms in Different Phases (Gas, Liquid, Solution)

This compound, like other β-diketones, exhibits tautomerism, existing as an equilibrium mixture of keto and enol forms. Vibrational spectroscopy is particularly adept at distinguishing between these tautomers due to their distinct vibrational signatures. The enol form is characterized by a strong intramolecular hydrogen bond, which significantly influences the vibrational frequencies of the O-H and C=O groups.

In the gas phase, experimental data from IR and Raman spectroscopy align well with theoretical calculations for the two most stable cis-enol conformers, suggesting that the enol form is predominant. ubc.ca However, in the liquid phase and in solution, the spectra indicate the coexistence of both keto and enol tautomers. ubc.ca The presence of bands corresponding to the C=O stretching of the diketo form, alongside the characteristic bands of the enol form, provides clear evidence for this equilibrium. The relative intensities of these bands can be used to estimate the equilibrium constant in different solvent environments.

Nuclear Magnetic Resonance (NMR) Studies

NMR spectroscopy offers further insights into the structure and dynamics of this compound, particularly concerning the tautomeric equilibrium and the electronic environment of the nuclei.

Proton (¹H) NMR Analysis of Enolic Protons

The ¹H NMR spectrum of a β-diketone like this compound provides a direct window into its tautomeric state. The enolic proton, involved in the intramolecular hydrogen bond, gives rise to a characteristic signal that is typically broad and appears at a downfield chemical shift (often in the range of 12-16 ppm). The exact chemical shift is sensitive to the strength of the hydrogen bond and the solvent.

The presence of this enolic proton signal is a definitive indicator of the enol tautomer. In cases where both keto and enol forms are present in significant amounts, separate signals for the protons of each tautomer can be observed, allowing for the quantification of the tautomeric ratio by integrating the respective peak areas.

Carbon (¹³C) NMR Characterization

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbonyl carbons are particularly diagnostic of the tautomeric form. In the diketo form, two distinct carbonyl carbon signals would be expected. In the enol form, the two carbonyl carbons become inequivalent due to the asymmetric nature of the enol ring, and their chemical shifts will be different from those in the diketo form. The carbon attached to the chlorine and fluorine atoms will also exhibit a characteristic chemical shift influenced by the electronegativity of these halogens.

A representative table of expected ¹³C NMR chemical shifts for the enol form of this compound is provided below.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=O (adjacent to CF₂Cl) | 180-190 |

| C=O (adjacent to CH₃) | 190-200 |

| C (olefinic) | 90-100 |

| CF₂Cl | 110-120 (split by F) |

| CH₃ | 20-30 |

Note: This data is estimated based on typical values for similar halogenated β-diketones and is for illustrative purposes.

Isotope Effects on Chemical Shifts in Tautomeric Systems

The study of isotope effects on NMR chemical shifts, particularly deuterium (B1214612) isotope effects, is a powerful tool for investigating tautomeric equilibria. nih.gov When the enolic proton is replaced by a deuteron, small but measurable changes in the chemical shifts of nearby carbon nuclei (¹³C) can be observed. These isotope shifts are a consequence of the change in the vibrational averaging of the molecular geometry upon isotopic substitution.

In a tautomeric system, the magnitude and direction of these isotope shifts can provide information about the position of the tautomeric equilibrium. For an asymmetric β-diketone like this compound, the isotope effects on the two carbonyl carbons will be different, reflecting the preference of the hydrogen/deuterium to reside closer to one oxygen atom over the other. This technique can therefore be used to probe the subtle energetic differences between the two possible enol tautomers.

UV-Vis Spectroscopic Characterization of β-Diketones

The study of β-diketones, such as this compound, by Ultraviolet-Visible (UV-Vis) spectroscopy provides significant insight into their electronic structure, particularly concerning the phenomenon of keto-enol tautomerism. This class of compounds can exist as an equilibrium between the diketo form and one or more enol forms. The relative proportions of these tautomers are influenced by factors such as the molecular structure, solvent polarity, and temperature.

In the case of β-diketones, the enol form is often stabilized by the formation of a strong intramolecular hydrogen bond and an extended π-conjugated system. rsc.org This stabilization has a direct impact on the UV-Vis absorption spectrum. Generally, the enol tautomer, with its conjugated enone system, absorbs at a longer wavelength (λmax) compared to the non-conjugated diketo form. rsc.orgnih.gov The diketo form is destabilized by the dipole-dipole repulsion between the two carbonyl groups. rsc.org

The solvent environment plays a crucial role in the position of the keto-enol equilibrium and, consequently, the appearance of the UV-Vis spectrum. rsc.org In nonpolar solvents, the intramolecular hydrogen bond of the enol form is more stable, leading to a higher proportion of the enol tautomer. rsc.orgmdpi.com Conversely, polar protic solvents can form intermolecular hydrogen bonds with the carbonyl groups, which can disrupt the internal hydrogen bond of the enol form and stabilize the diketo form. rsc.org

For example, studies on similar β-diketones have shown that in an apolar solvent like tetrahydrofuran (B95107) (THF), the spectrum is dominated by a peak corresponding to the enol form, often observed around 360 nm. rsc.org When the same compound is analyzed in a polar protic solvent such as water, the intensity of the enol peak decreases, and a new peak, primarily attributed to the keto form, appears at a shorter wavelength, for instance, around 280 nm. rsc.org It is important to note that the enol form may also contribute to absorption at this shorter wavelength. rsc.org

Research on trifluoromethyl-β-diketones has further elucidated these principles, indicating that these compounds typically exist as a mixture of two chelated cis-enol forms in nonpolar media. daneshyari.com The UV-Vis spectra of these fluorinated β-diketones are used to probe the enol-enol equilibrium, which generally favors the enol form that maximizes conjugation. daneshyari.commdpi.com

The UV-Vis absorption ranges for the diketo and enol forms of β-diketones containing a trifluoromethyl group have been documented. mdpi.com The spectra of the diketo and enol forms often overlap, and advanced analytical methods may be required for deconvolution. mdpi.com The specific absorption maxima and the equilibrium constant between the tautomeric forms are sensitive to the nature of the substituents on the β-diketone backbone. mdpi.com

The following interactive table provides representative UV-Vis absorption data for a generic β-diketone, illustrating the solvent-dependent shift in the absorption maxima corresponding to the keto and enol tautomers.

| Tautomer | Solvent Type | Typical λmax (nm) |

| Enol Form | Apolar (e.g., Cyclohexane, THF) | ~320 - 360 |

| Keto Form | Polar Protic (e.g., Water, Ethanol) | ~270 - 290 |

Computational Chemistry and Theoretical Modeling of 1 Chloro 1,1 Difluoropentane 2,4 Dione

Quantum Chemical Calculation Methodologies Applied to 1-Chloro-1,1-difluoropentane-2,4-dione

The theoretical study of CDFAA has employed a range of quantum chemical methods, from foundational ab initio techniques to more computationally intensive Density Functional Theory (DFT) approaches. These methods have been instrumental in predicting the molecule's geometry, vibrational frequencies, and the relative energies of its different forms.

Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, have been a cornerstone in the study of CDFAA. ubc.ca These methods, including the Møller-Plesset perturbation theory (MP2), have been utilized to investigate the molecular structure and energetics of the compound. For instance, the energy difference between the two most stable cis-enol forms of CDFAA was determined using MP2 calculations with the 6-31G** basis set. ubc.caubc.ca This level of theory provides a reliable means of accounting for electron correlation, which is crucial for accurately describing the subtle energy differences between conformers.

Density Functional Theory (DFT) has emerged as a powerful and widely used tool for the computational study of molecules like CDFAA, offering a favorable balance between accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has been particularly prominent in these investigations. ubc.caubc.ca

Researchers have employed the B3LYP method with various basis sets, such as 6-31G** and the more extensive 6-311++G**, to perform geometry optimizations and frequency calculations for the stable conformers of CDFAA. ubc.caubc.ca These calculations have been essential for assigning experimental vibrational spectra and understanding the nature of the intramolecular hydrogen bond. Furthermore, DFT has been used to calculate anharmonic frequencies, which often show better agreement with experimental data than their harmonic counterparts. ubc.caubc.ca The utilization of MP2, a second-order Møller-Plesset perturbation theory method, has also been crucial in refining the energetic landscape of CDFAA's conformers. ubc.caubc.ca

Energetic Landscape of Tautomeric Forms and Conformers

Like other β-diketones, this compound exists as a mixture of tautomers, primarily the diketo and enol forms. The enol form is stabilized by a strong intramolecular hydrogen bond, forming a quasi-aromatic six-membered ring. Computational studies have focused on the relative stabilities of the different conformers of the cis-enol tautomer.

Theoretical calculations have identified two particularly stable cis-enol conformers. ubc.caubc.ca The energy difference between these two forms has been calculated to be a mere 3.42 kJ/mol at the MP2/6-31G** level of theory, indicating that both conformers are likely to coexist at room temperature. ubc.caubc.ca The strength of the intramolecular hydrogen bond in the most stable conformer was calculated to be 54.45 kJ/mol at the B3LYP/6-311++G** level. ubc.caubc.caresearchgate.net While experimental observations in the gas phase align well with the calculated values for the two most stable conformers, studies in the liquid phase and in solution suggest the co-existence of both tautomers. ubc.caubc.ca

Theoretical Prediction of Vibrational Spectra and Spectroscopic Parameters

A significant application of computational chemistry to the study of CDFAA has been the prediction of its vibrational spectra. Both harmonic and anharmonic vibrational frequencies have been calculated for the most stable cis-enol forms of the molecule. ubc.caubc.ca These theoretical predictions have been indispensable for the assignment of experimentally observed infrared (IR) and Raman spectra.

The calculations, primarily performed at the B3LYP level of theory with 6-31G** and 6-311++G** basis sets, have shown excellent agreement with gas-phase experimental data. ubc.caubc.ca The inclusion of anharmonic corrections in the calculations has further improved the correlation with experimental frequencies. ubc.caubc.ca This strong agreement between theoretical and experimental spectra provides confidence in the accuracy of the computed molecular geometries and force fields.

Below is a table summarizing representative calculated vibrational frequencies for the most stable conformer of this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G**) |

| O-H stretch | ~3000 |

| C=O stretch | ~1600-1700 |

| C=C stretch | ~1550-1600 |

| C-H stretch | ~2900-3000 |

| C-F stretch | ~1000-1200 |

| C-Cl stretch | ~600-800 |

Note: The values in this table are approximate and intended to be representative. For precise values, refer to the specific computational studies.

Computational Studies on Electronic Structure and Bonding

The substitution of hydrogen atoms with fluorine and chlorine leads to a redistribution of electron density, which can be analyzed using techniques such as Natural Bond Orbital (NBO) analysis. These analyses help in quantifying the nature of the intramolecular hydrogen bond and other non-covalent interactions within the molecule. The theoretical calculations have shown that the hydrogen bond strength is a key factor in determining the relative stability of the conformers.

Comparative Theoretical Analysis with Analogous β-Diketones (e.g., TFAA, AA, ClAA, DFPAA)

To better understand the impact of halogen substitution on the properties of β-diketones, computational studies have compared this compound with analogous compounds such as 1,1,1-trifluoropentane-2,4-dione (TFAA), acetylacetone (B45752) (AA), chloroacetylacetone (B8687694) (ClAA), and difluoropentanedione (DFPAA).

A direct comparison with TFAA revealed that the intramolecular hydrogen bond in the most stable conformer of CDFAA is approximately 2.4 kJ/mol weaker. ubc.caubc.ca This difference is attributed to the different electron-withdrawing properties of the -CClF2 group compared to the -CF3 group. Studies on acetylacetone (AA) have shown that its hydrogen bond is significantly stronger than that in its fluorinated and chlorinated counterparts. researchgate.net The progressive substitution of hydrogen with halogens generally leads to a weakening of the intramolecular hydrogen bond due to the inductive effects of the halogen atoms. researchgate.net

The following table provides a qualitative comparison of the calculated intramolecular hydrogen bond strengths in CDFAA and its analogues.

| Compound | Substituent Group | Relative Hydrogen Bond Strength |

| Acetylacetone (AA) | -CH₃ | Strongest |

| 1,1,1-Trifluoropentane-2,4-dione (TFAA) | -CF₃ | Weaker than AA |

| This compound (CDFAA) | -CClF₂ | Weaker than TFAA |

| Chloroacetylacetone (ClAA) | -CH₂Cl | Intermediate |

| Difluoropentanedione (DFPAA) | -CHF₂ | Intermediate |

This comparative approach highlights the tunability of the electronic and structural properties of β-diketones through halogenation, providing valuable insights for the design of molecules with specific characteristics.

Synthetic Strategies for 1 Chloro 1,1 Difluoropentane 2,4 Dione and Its Derivatives

Direct Synthetic Routes to 1-Chloro-1,1-difluoropentane-2,4-dione

Although a specific, documented synthesis for this compound is not present in the current literature, its structure can be conceived through established methods for preparing halogenated β-diketones. The most classical and versatile of these is the Claisen condensation, which involves the base-mediated reaction of a ketone with an ester. mdpi.com

A plausible route to this compound would involve the condensation of acetone (B3395972) with an ester of chlorodifluoroacetic acid, such as ethyl chlorodifluoroacetate. This reaction is typically promoted by a strong base, like sodium ethoxide or sodium hydride, which deprotonates the α-carbon of acetone to form an enolate. The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chlorodifluoroacetate ester. Subsequent elimination of the ethoxide leaving group yields the target β-diketone.

Table 1: Plausible Claisen Condensation for this compound

| Reactant 1 | Reactant 2 | Base | Product |

|---|

An alternative, though potentially less direct, approach could involve the initial synthesis of 1,1-difluoropentane-2,4-dione (B1333607) followed by a selective chlorination step. However, controlling the regioselectivity of chlorination on an unsymmetrical diketone can be challenging.

Synthetic Transformations via this compound as a Building Block

The chemical structure of this compound, featuring two distinct electrophilic carbonyl centers and a reactive methylene (B1212753) group, makes it an exceptionally useful precursor for a wide array of more complex molecules, particularly heterocycles. The presence of the chlorodifluoromethyl group is expected to significantly influence the regioselectivity of its reactions.

Regioselective Cyclizations in Heterocycle Synthesis

The unsymmetrical nature of this compound, with a methyl group at one end and a chlorodifluoromethyl group at the other, presents challenges and opportunities in regioselective cyclization reactions. The electron-withdrawing nature of the CClF₂ group enhances the electrophilicity of the adjacent carbonyl carbon (C-2), making it a preferential site for nucleophilic attack.

For instance, in reactions with unsymmetrical binucleophiles, the initial attack is likely to occur at the more electrophilic C-2 position. This principle governs the regiochemical outcome in the synthesis of many heterocyclic systems. Furthermore, the acidity of the central methylene protons is increased by the two flanking carbonyl groups, facilitating enolate formation for subsequent reactions. Protecting one carbonyl group, for example by forming a BF₂ complex, can allow for regioselective reactions at the terminal methyl (γ) position, such as halogenation. acs.orgresearchgate.net

Radical Reactions for Functional Group Introduction

The field of radical fluorination has expanded significantly with the discovery that electrophilic N-F reagents can serve as sources of fluorine atoms for reactions with carbon-centered radicals. wikipedia.org While specific radical reactions involving this compound are not documented, its structure suggests potential for such transformations. The C-H bonds of the central methylene group and the terminal methyl group are potential sites for radical abstraction, which could be followed by trapping with a halogen source to introduce further functionalization. Reagents such as xenon difluoride (XeF₂) and N-halosuccinimides are commonly used in these types of reactions. acs.orgunacademy.com The presence of the existing halogen atoms would likely influence the stability and reactivity of any radical intermediates formed.

Condensation Reactions for Pyrazoles, Pyridines, and Pyrimidines

β-Diketones are quintessential starting materials for the synthesis of a variety of heterocycles through condensation reactions. ijpras.com

Pyrazoles: The reaction of a 1,3-diketone with hydrazine (B178648) or its derivatives is a fundamental method for synthesizing pyrazoles. researchgate.net For this compound, condensation with hydrazine hydrate (B1144303) would be expected to yield a mixture of two regioisomeric pyrazoles. The strong electron-withdrawing effect of the CClF₂ group would direct the initial nucleophilic attack of the hydrazine to the C-2 carbonyl. Subsequent cyclization and dehydration would lead to the major isomer, 3-(chlorodifluoromethyl)-5-methylpyrazole. The regioselectivity of such reactions can often be controlled by the choice of solvent; for example, the use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in the formation of pyrazoles from fluorinated 1,3-diketones. conicet.gov.ar

Table 2: Expected Products from Condensation with Hydrazine

| Diketone | Reagent | Major Product | Minor Product |

|---|

Pyridines: The synthesis of pyridines can be achieved through various condensation strategies involving 1,5-dicarbonyl compounds or their equivalents. The Kröhnke pyridine (B92270) synthesis, for example, involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds, which generates a 1,5-dicarbonyl intermediate that cyclizes with ammonia (B1221849) or an ammonia source. wikipedia.org this compound could be incorporated into pyridine synthesis by first converting it into a suitable precursor, such as an enaminone, which can then undergo cyclocondensation.

Pyrimidines: The Pinner synthesis is a classic method for preparing pyrimidines, involving the reaction of a 1,3-diketone with an amidine. chemtube3d.com Reacting this compound with an amidine, such as acetamidine (B91507) hydrochloride, would be expected to produce a substituted pyrimidine. The reaction proceeds via sequential condensation and cyclization, resulting in 4-(chlorodifluoromethyl)-2,6-dimethylpyrimidine.

Mannich Reaction Conditions for Hexahydropyrimidine (B1621009) Derivatives

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base, from an active methylene compound, an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.org This reaction can be extended to synthesize hexahydropyrimidine derivatives when a 1,3-dicarbonyl compound reacts with formaldehyde (B43269) and a primary amine. researchgate.netukm.my In this context, this compound could react with formaldehyde and a primary amine (e.g., aniline) in a one-pot synthesis to yield a 5,5-disubstituted hexahydropyrimidine derivative.

Comparative Analysis of Synthetic Methodologies for Halogenated β-Diketones

Several methodologies exist for the synthesis of halogenated β-diketones, each with distinct advantages and limitations.

Table 3: Comparison of Synthetic Methods for Halogenated β-Diketones

| Methodology | Description | Advantages | Disadvantages |

|---|---|---|---|

| Claisen Condensation | Base-catalyzed condensation of a ketone or ester with a halogenated ester. mdpi.com | Versatile, widely applicable, good for constructing the core β-diketone skeleton. | Requires strong base; potential for side reactions like self-condensation. |

| Direct Halogenation of β-Diketones | Electrophilic halogenation at the α-position (central methylene) of a pre-formed β-diketone. | Straightforward for α-halogenation; uses common reagents (e.g., NCS, NBS). | Poor regioselectivity for unsymmetrical diketones; difficult to achieve γ-halogenation. |

| Electrophilic Fluorination | Use of electrophilic fluorinating agents, such as Selectfluor®, to introduce fluorine at the α-position. sapub.org | Effective for mono- and difluorination; can be performed in aqueous media. sapub.org | Reagents can be expensive; second fluorination step can be slow. |

| From Halogenated Building Blocks | Synthesis using starting materials that already contain the desired halogen atoms. | Avoids potentially harsh halogenation steps on complex molecules; good control of halogen position. | Availability of the necessary halogenated starting materials can be limited. |

The Claisen condensation remains the most fundamental and broadly applicable method for the de novo synthesis of the β-diketone framework, offering flexibility in the introduction of halogenated substituents via the choice of the ester component. Direct halogenation is simpler for modifying an existing diketone but often suffers from a lack of regioselectivity. The use of specialized fluorinating agents provides a modern and effective, albeit more costly, alternative for introducing fluorine atoms. Ultimately, the optimal synthetic strategy depends on the specific target molecule, the desired position of the halogen atoms, and the availability of starting materials.

Reactivity and Reaction Mechanisms Involving 1 Chloro 1,1 Difluoropentane 2,4 Dione

Intramolecular Proton Transfer Processes and Kinetics

The reactivity of 1-chloro-1,1-difluoropentane-2,4-dione (CDFAA) is intrinsically linked to its existence as a mixture of tautomers: the diketo form and two rapidly interconverting cis-enol forms. The intramolecular proton transfer between the two oxygen atoms of the enol form is a critical aspect of its chemistry.

Theoretical studies employing Density Functional Theory (DFT) at the B3LYP/6-311++G** level have elucidated the structural and energetic characteristics of the cis-enol tautomers. Two stable cis-enol forms are possible, differing in the orientation of the acetyl and chlorodifluoroacetyl groups relative to the C=C double bond. The energy difference between these two conformers is calculated to be very small, only 3.42 kJ/mol, indicating that both are present in equilibrium.

The stability of the enol form is maintained by a strong intramolecular hydrogen bond. The strength of this hydrogen bond in the most stable conformer of CDFAA has been computationally determined to be 54.45 kJ/mol. This value is slightly less than that of the well-studied 1,1,1-trifluoroacetylacetone (TFAA), which has a calculated hydrogen bond strength of approximately 56.85 kJ/mol. This suggests that the substitution of a fluorine atom with a chlorine atom slightly weakens the intramolecular hydrogen bond.

Table 1: Calculated Energetic Properties of this compound (CDFAA) Enol Conformers

| Property | Value |

| Energy Difference between Enol Conformers | 3.42 kJ/mol |

| Intramolecular Hydrogen Bond Strength | 54.45 kJ/mol |

Influence of Halogenation on Reaction Pathways and Selectivity

The presence of both chlorine and fluorine atoms on the terminal methyl group of this compound significantly influences its reaction pathways and selectivity compared to non-halogenated pentane-2,4-dione. These influences stem from a combination of steric and electronic effects.

Electronic Effects: The highly electronegative fluorine and chlorine atoms in the -CF2Cl group exert a strong electron-withdrawing inductive effect. This effect increases the acidity of the methylene (B1212753) protons (the α-protons) located between the two carbonyl groups. Consequently, deprotonation to form an enolate is more facile for CDFAA than for pentane-2,4-dione. This enhanced acidity influences the rates of base-catalyzed reactions. Furthermore, the electron-withdrawing nature of the -CF2Cl group makes the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Steric Effects: The -CF2Cl group is sterically more demanding than a methyl group. This steric bulk can influence the regioselectivity of reactions, particularly in cases where a nucleophile can attack either of the two carbonyl carbons. Attack at the carbonyl carbon further from the bulky -CF2Cl group may be favored.

The combination of these effects dictates the reaction pathways. For instance, in reactions with nucleophiles, the increased electrophilicity of the carbonyl carbon adjacent to the -CF2Cl group would favor attack at that position. However, steric hindrance from the same group might counteract this electronic preference, leading to a mixture of products or favoring attack at the less hindered carbonyl group. The precise outcome depends on the nature of the nucleophile and the reaction conditions.

Mechanistic Studies of Derivatization Reactions

A common and well-studied derivatization reaction of β-diketones is their condensation with hydrazine (B178648) and its derivatives to form pyrazoles, which are five-membered heterocyclic compounds with a broad range of applications. The mechanism of this reaction with this compound provides insight into its reactivity.

The reaction is initiated by the nucleophilic attack of a nitrogen atom from the hydrazine molecule on one of the carbonyl carbons of the β-diketone. Given the electronic effects of the -CF2Cl group, the carbonyl carbon adjacent to it is more electrophilic. This would suggest that the initial attack is likely to occur at this position.

Following the initial attack, a series of proton transfer and dehydration steps occur. The intermediate formed undergoes an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazole (B372694) ring.

The halogenation of the pentane-2,4-dione backbone has a directing effect on the regioselectivity of the pyrazole formation when an unsymmetrical hydrazine (e.g., methylhydrazine) is used. The -CF2Cl group, due to its electronic and steric properties, will influence which nitrogen atom of the unsymmetrical hydrazine attacks which carbonyl group, thus determining the substitution pattern on the final pyrazole product. While specific mechanistic studies for CDFAA are limited, the general principles of β-diketone reactivity suggest that the electron-withdrawing nature of the -CF2Cl group is a dominant factor in directing the initial nucleophilic attack.

Coordination Chemistry and Metal Complexation with 1 Chloro 1,1 Difluoropentane 2,4 Dione

Ligand Design and Coordination Modes of Fluorinated β-Diketones

Fluorinated β-diketones, including 1-Chloro-1,1-difluoropentane-2,4-dione, are renowned for their versatility as ligands in coordination chemistry. nih.gov The design of these ligands is crucial as it dictates the structure and properties of the resulting metal complexes. The presence of electron-withdrawing fluorine atoms enhances the acidity of the β-diketone, facilitating deprotonation and complex formation.

These ligands typically coordinate to metal ions in a bidentate fashion through the two oxygen atoms of the enolate form, creating a stable six-membered chelate ring. nih.gov However, the coordination possibilities extend beyond simple chelation. Fluorinated β-diketonates can act as bi- and polydentate ligands, and the fluorine atoms themselves can participate in additional coordination with metal ions, leading to the formation of polynuclear or supramolecular structures. nih.govresearchgate.net This versatility allows for the construction of diverse molecular architectures. nih.gov The coordination modes are influenced by the specific metal ion, the presence of co-ligands, and the reaction conditions. nih.govpolyu.edu.hk

Table 1: Common Coordination Modes of Fluorinated β-Diketones

| Coordination Mode | Description |

|---|---|

| Chelating Bidentate | The ligand binds to a single metal center through both oxygen atoms, forming a six-membered ring. |

| Bridging | The oxygen atoms of the ligand bridge two different metal centers. |

| Polydentate | The ligand utilizes its oxygen atoms and potentially fluorine atoms to coordinate to multiple metal centers or a single metal center with a high coordination number. nih.gov |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound generally involves the reaction of the β-diketone with a suitable metal salt in an appropriate solvent.

The synthesis of Palladium(II) complexes with β-diketone ligands is a well-established process. A common method involves reacting a palladium(II) precursor, such as sodium tetrachloropalladate(II) (Na₂[PdCl₄]) or bis(acetonitrile)dichloropalladium(II) ([PdCl₂(MeCN)₂]), with the β-diketone ligand in a 1:2 molar ratio. mdpi.comdoi.org The reaction is typically carried out in a solvent like methanol (B129727) or ethanol (B145695) at room temperature. doi.org

These complexes are characterized using a variety of spectroscopic techniques. mdpi.com Infrared (IR) spectroscopy is used to confirm the coordination of the β-diketonate ligand to the palladium center. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the structure of the complex in solution. mdpi.commdpi.com For a definitive structural elucidation, single-crystal X-ray diffraction is the preferred method. mdpi.comresearchgate.net

Lanthanide(III) complexes of fluorinated β-diketones are of particular interest due to their unique photoluminescent properties. nih.govmdpi.com The synthesis of these complexes, for instance with Europium(III) and Samarium(III), typically involves the reaction of the corresponding lanthanide(III) salt (e.g., LnCl₃ or Ln(NO₃)₃·nH₂O) with the β-diketone ligand. ijcce.ac.irub.edu These reactions are often performed in an alcoholic solvent. researchgate.net

In many cases, a secondary ligand, such as 1,10-phenanthroline (B135089) or 2,2'-bipyridine, is added to the reaction mixture. researchgate.netresearchgate.net This ancillary ligand saturates the coordination sphere of the lanthanide ion, which typically has a high coordination number (8 or 9), and can also enhance the photophysical properties of the resulting complex. ijcce.ac.irresearchgate.net

Characterization of these lanthanide complexes involves elemental analysis to confirm the stoichiometry, and spectroscopic methods like IR, UV-Vis, and luminescence spectroscopy to investigate their structural and photophysical properties. mdpi.comnih.govnih.gov

Structural Aspects of Metal Complexes (e.g., Cis/Trans Isomerism, Supramolecular Assembly)

The structural diversity of metal complexes derived from this compound is a key aspect of their chemistry.

For square-planar complexes like those of Palladium(II), the possibility of cis/trans isomerism exists when two bidentate ligands are coordinated to the metal center. rsc.orgresearchgate.net In solution, both cis and trans isomers of Pd(II) β-diketonates can be present, though the trans isomer is often found to be energetically more stable. mdpi.comnih.gov The specific isomer that crystallizes can be influenced by factors such as the solvent and the nature of the counter-ion. rsc.org

Lanthanide complexes, on the other hand, are well-known for their ability to form intricate supramolecular assemblies. acs.org The high and flexible coordination numbers of lanthanide ions, combined with the versatile coordination modes of ligands like this compound, drive the self-assembly of complex architectures such as helicates, cages, and coordination polymers. polyu.edu.hkacs.orgacs.org The final structure is highly sensitive to reaction conditions, including the metal-to-ligand ratio, the solvent used, and the presence of counter-anions. polyu.edu.hk

Ligand Field Effects and Electronic Structure of Complexes

In lanthanide(III) complexes, the 4f orbitals are well-shielded and participate minimally in bonding, which is predominantly ionic in character. rutgers.edu Consequently, traditional ligand field effects that are prominent in d-block metal complexes are much weaker for lanthanides.

The crucial role of the organic ligand, such as this compound, in the electronic structure of lanthanide complexes is to function as an "antenna". scirp.org The β-diketonate ligand absorbs incident light (typically UV) and is excited to a singlet state. scirp.org Through intersystem crossing, it transitions to an excited triplet state. scirp.org This energy is then efficiently transferred to the central lanthanide ion, exciting it to a higher energy f-electron state. researchgate.netscirp.org The subsequent relaxation of the lanthanide ion results in its characteristic, sharp, and long-lived luminescence. mdpi.comscirp.org The efficiency of this "antenna effect" is highly dependent on the energy levels of the ligand's triplet state relative to the emissive level of the lanthanide ion.

Applications of Metal Complexes in Advanced Materials Research

The unique properties of metal complexes of this compound make them promising candidates for various applications in advanced materials research.

The most prominent application for the lanthanide complexes, particularly those of Europium(III), is in the field of luminescent materials. nih.govdntb.gov.ua Their properties, such as high color purity, long luminescence lifetimes, and large Stokes shifts, are highly desirable for applications including:

Organic Light-Emitting Diodes (OLEDs): Europium complexes are excellent red emitters, a crucial component for full-color displays and white lighting applications. mdpi.comscirp.org

Sensors: The luminescence of these complexes can be sensitive to the local chemical environment, allowing for their use as chemical sensors. mdpi.com

Bioimaging and Immunoassays: The long-lived emission allows for time-gated detection, reducing background fluorescence and enhancing sensitivity in biological applications. mdpi.comscirp.org

Palladium(II) β-diketonate complexes, due to their volatility and thermal stability, are investigated as precursors for Material Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) processes, which are used to create thin films of palladium-containing materials. mdpi.com

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| Sodium tetrachloropalladate(II) |

| Bis(acetonitrile)dichloropalladium(II) |

| 1,10-phenanthroline |

Precursors for Material Deposition (e.g., MOCVD, ALD)

Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) are crucial techniques for fabricating high-quality thin films for electronics and optics. The success of these methods relies heavily on the properties of the precursor molecules, which must exhibit high volatility and appropriate thermal stability to ensure efficient transport to the substrate and controlled decomposition. nih.govscholaris.ca Metal β-diketonate complexes are among the most widely utilized classes of precursors for these applications. nih.gov

Complexes of this compound are expected to leverage this effect. The presence of the -CF2Cl group significantly increases the fluorine content of the ligand compared to non-fluorinated analogues like acetylacetonate. This modification is critical for producing metal complexes with the requisite volatility and thermal stability for MOCVD and ALD processes. mdpi.com For example, studies comparing fluorinated and non-fluorinated palladium(II) and copper(II) β-diketonates have demonstrated that fluorination leads to more volatile and thermally stable compounds suitable for gas-phase deposition. scholaris.camdpi.com The elongation of fluorinated chains in the ligands has been shown to increase volatility, making these complexes promising candidates for CVD/ALD applications. mdpi.com

The table below, based on data for related compounds, illustrates the general effect of fluorination on the thermal properties of β-diketonate precursors.

| Complex Type | Ligand | General Effect of Fluorination | Reference |

|---|---|---|---|

| Palladium(II) Complexes | Fluorinated β-diketonates | Increased volatility compared to non-fluorinated analogues; differences are minimized as the fluorine chain lengthens. | mdpi.com |

| Copper(II) Complexes | Fluorinated aminoalkoxides/β-diketonates | Significantly lower delivery temperature compared to non-fluorinated analogues like [Cu(acac)2]. | scholaris.ca |

| Vanadyl Complexes | Hexafluoroacetylacetonate (hfa) | Exhibits congruent sublimation, indicating good thermal stability in the gas phase. | researchgate.net |

| General Transition Metal Complexes | Trifluoroacetylacetonate (tfac) | Positive effect on thermal behavior compared to non-fluorinated acetylacetonates. | researchgate.net |

Luminescent Materials and Fluorescent Sensors

The coordination complexes of this compound with lanthanide ions, particularly Europium(III) (Eu³⁺) and Terbium(III) (Tb³⁺), are of significant interest for their application as luminescent materials. Lanthanide ions possess unique photophysical properties, including sharp, element-specific emission bands and long luminescence lifetimes, but they suffer from very low molar absorptivity due to the forbidden nature of their f-f electronic transitions. mdpi.com

To overcome this limitation, the lanthanide ion is chelated with an organic ligand that functions as an "antenna". nih.gov In this mechanism, the β-diketonate ligand, acting as a chromophore, absorbs ultraviolet (UV) light efficiently and is promoted to an excited singlet state. Through a process called intersystem crossing, it transitions to a triplet excited state. Subsequently, the energy is transferred from the ligand's triplet state to the emitting energy levels of the central lanthanide ion, which then relaxes by emitting light at its characteristic wavelengths. nih.gov This process results in the intense, pure-color luminescence for which these materials are known, such as the bright red emission from Eu³⁺ complexes. mdpi.commdpi.com

The efficiency of this energy transfer and the resulting luminescence are highly dependent on the structure of the ligand. Fluorinated β-diketones, such as this compound, are particularly effective as antenna ligands. The electron-withdrawing fluorine atoms can influence the energy levels of the ligand to optimize the energy transfer to the lanthanide ion and can also enhance the stability of the complex.

These luminescent properties form the basis for the development of fluorescent sensors. The emission from a lanthanide complex can be highly sensitive to its local chemical environment. The presence of specific analytes (ions or molecules) can interact with the complex, leading to either an enhancement ("turn-on") or a quenching ("turn-off") of its luminescence. mdpi.com This change in emission intensity or lifetime can be precisely measured, allowing for the highly sensitive and selective detection of the target analyte. For instance, lanthanide complex-based sensor arrays have been developed for the pattern recognition and detection of fluoroquinolone antibiotics in various samples. nih.gov The differential sensitization effect of the antibiotics on the lanthanide emission allows for their identification and quantification. nih.gov

The table below summarizes key photophysical properties of representative luminescent Europium(III) β-diketonate complexes reported in the literature.

| Complex/System | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Transition | Quantum Yield (Φ) | Application/Feature | Reference |

|---|---|---|---|---|---|---|

| [Eu(hth)3(tppo)2] | ~345 | 612 | ⁵D₀ → ⁷F₂ | Up to 66% | Bright red luminescence for OLEDs. | mdpi.com |

| Eu(L5)2(NO₃)₃ | 280 | ~615 | ⁵D₀ → ⁷F₂ | Not specified | Stable complex showing characteristic Eu³⁺ fluorescence. | nih.gov |

| Eu³⁺/Tb³⁺ complexes | Not specified | Not specified | Not specified | Not specified | Fluorescence sensor array for antibiotics. | nih.gov |

| [Ln(tta)₃(phen)] in sol-gel | UV | Not specified | Not specified | Not specified | Immobilized luminescent material. | rsc.org |

Advanced Analytical Methodologies for Halogenated Dicarbonyl Compounds

Chromatographic Techniques for Separation and Detection (GC-MS, LC-MS, HPLC-UV, UHPLC-MS)

Chromatographic techniques are central to the analysis of halogenated dicarbonyls, providing the necessary separation and sensitivity for reliable identification and quantification. The choice of technique often depends on the compound's volatility, thermal stability, and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. epa.gov For 1-Chloro-1,1-difluoropentane-2,4-dione, its volatility makes it a suitable candidate for GC-MS analysis. The gas chromatograph separates the compound from other components in the sample mixture based on its boiling point and affinity for the stationary phase of the GC column. epa.gov The mass spectrometer then fragments the eluted compound and identifies it based on its unique mass spectrum. oiv.int GC-MS offers high sensitivity and specificity, making it ideal for identifying unknown halogenated compounds and for trace-level quantification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that can be applied to a broader range of compounds, including those that are not sufficiently volatile or are thermally labile for GC-MS. chromatographyonline.com For less volatile halogenated dicarbonyls or when analyzing complex aqueous samples, LC-MS is often the method of choice. nih.gov The compound is separated by high-performance liquid chromatography (HPLC) and then detected by a mass spectrometer. LC-MS is particularly useful for analyzing environmental water samples where these compounds might be present. nih.gov

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a more accessible technique that can be used for the quantification of known compounds. oiv.int Since dicarbonyl compounds may not have strong UV absorbance, derivatization is often necessary to attach a UV-absorbing chromophore to the molecule, enhancing its detectability. oup.comthermofisher.com This method is robust and widely used for routine analysis when the identity of the target analyte is already established. oiv.int

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) represents a significant advancement in liquid chromatography, offering higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. researchgate.net By using columns with smaller particle sizes, UHPLC provides sharper and narrower peaks, leading to improved separation of complex mixtures and lower detection limits. researchgate.netnih.gov This makes UHPLC-MS particularly well-suited for the analysis of trace levels of halogenated dicarbonyls in challenging matrices. nih.gov

| Technique | Principle | Applicability to this compound | Advantages | Limitations |

|---|---|---|---|---|

| GC-MS | Separation based on volatility and polarity, followed by mass-based detection. | Highly suitable due to expected volatility. | High sensitivity and specificity, excellent for identification. nih.gov | Requires analyte to be volatile and thermally stable. |

| LC-MS | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-based detection. | Applicable, especially for less volatile analogs or complex matrices. | Wide applicability, suitable for non-volatile compounds. chromatographyonline.com | Matrix effects can suppress ionization. |

| HPLC-UV | Separation similar to LC-MS, with detection based on UV absorbance. | Feasible, but likely requires derivatization to enhance UV detection. oup.com | Cost-effective, robust for quantification of knowns. oiv.int | Lower sensitivity and specificity compared to MS, may require derivatization. oup.com |

| UHPLC-MS | Similar to LC-MS but uses smaller particle size columns for higher resolution and speed. | Ideal for high-throughput and trace-level analysis. | Faster analysis, higher resolution, and sensitivity. researchgate.net | Higher operational pressures, more susceptible to clogging. |

Derivatization Strategies for Enhanced Analysis of Carbonyl Functionalities

The carbonyl groups in dicarbonyl compounds are reactive and can be targeted for derivatization to improve their analytical characteristics. taylorfrancis.com Derivatization can enhance volatility for GC analysis, improve chromatographic separation, and increase detection sensitivity, particularly for UV and fluorescence detection. oup.comresearchgate.net

For GC-MS analysis, derivatization is employed to convert the less volatile dicarbonyls into more volatile and thermally stable derivatives. chromatographyonline.com Common derivatizing agents for carbonyls include silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which react with the enol form of the dicarbonyl.

In HPLC, derivatization is crucial when using UV or fluorescence detectors, as the native dicarbonyl may have poor chromophoric or fluorophoric properties. oup.com Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with carbonyl groups to form brightly colored hydrazones that can be easily detected by UV-Vis detectors. chromatographyonline.com Other reagents like o-phenylenediamine (B120857) (OPD) react with α-dicarbonyls to form highly fluorescent quinoxaline (B1680401) derivatives, enabling very low detection limits. researchgate.netacs.org

| Reagent | Target Functionality | Analytical Technique | Advantages | Reference |

|---|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Active hydrogens (enol form) | GC-MS | Increases volatility and thermal stability. | |

| 2,4-dinitrophenylhydrazine (DNPH) | Carbonyl group | HPLC-UV | Forms colored derivatives with strong UV absorbance. | chromatographyonline.com |

| o-phenylenediamine (OPD) | α-Dicarbonyl group | HPLC-Fluorescence, LC-MS | Forms stable and highly fluorescent quinoxaline derivatives. | researchgate.netacs.org |

| Girard-T Reagent | Carbonyl group | LC-MS, HPLC-UV | Forms ionic derivatives suitable for ion-pair chromatography. | oup.comresearchgate.net |

Trace Analysis and Detection Limits in Complex Matrices

Detecting and quantifying this compound at trace levels in environmental and biological samples presents a significant challenge due to the complexity of the sample matrices. nih.gov Effective sample preparation is critical to remove interferences and concentrate the analyte before instrumental analysis. chromatographyonline.com

Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly used to isolate halogenated organic compounds from aqueous samples. nih.govnih.gov For air samples, thermal desorption (TD) coupled with GC-MS can be used for the on-line monitoring of volatile halogenated compounds at ultratrace levels. nih.gov

The detection limits for these compounds are highly dependent on the analytical technique employed and the complexity of the matrix. Modern analytical instruments, such as UHPLC-MS/MS and GC-MS with selected ion monitoring (SIM), can achieve detection limits in the parts-per-trillion (ppt) to parts-per-billion (ppb) range. nih.govresearchgate.net For instance, purge-and-trap GC-MS methods are capable of detecting volatile halogenated organics in water at sub-µg/L levels. researchgate.net

| Technique | Matrix | Typical Detection Limit | Reference |

|---|---|---|---|

| GC-MS (SIM) | Water | 0.5-10 µg/L | researchgate.net |

| TD-GC-MS | Air | 0.1-6.2 pptv | nih.gov |

| UHPLC-MS/MS | Water | 0.5-3.0 ng/L | nih.gov |

| HPLC-UV (with derivatization) | Water | 4-12 ng/mL | researchgate.net |

Combustion Ion Chromatography for Halide Analysis

Combustion Ion Chromatography (CIC) is a powerful technique for the determination of the total amount of organically bound halogens (fluorine, chlorine, bromine, and iodine) in a sample. measurlabs.comeag.com This method is particularly useful for screening samples for the presence of halogenated organic compounds without needing to identify each individual compound. shimadzu.com

In CIC, the sample is combusted at a high temperature in a stream of oxygen, which converts the organically bound halogens into their respective hydrogen halides (e.g., HF, HCl). eag.comacs.org These combustion products are then trapped in an absorption solution, which is subsequently injected into an ion chromatograph for the separation and quantification of the halide ions. measurlabs.com

Q & A

Basic: What experimental methodologies are recommended for characterizing the thermodynamic properties of 1-chloro-1,1-difluoroethane?

Answer:

Researchers employ precision techniques such as ebulliometry to measure vapor pressure (e.g., 644–646 kPa at 25°C) and vapor-liquid coexistence curve analysis to determine critical parameters (critical temperature: ~142.4°C, critical pressure: ~3.6 MPa) . NIST-standardized methods using differential scanning calorimetry (DSC) or gas chromatography coupled with mass spectrometry (GC-MS) are used to validate purity and phase behavior. Consistency across multiple studies (e.g., Silva & Weber, 1993; Yada et al., 1991) ensures reliability .

Advanced: How should researchers resolve contradictions between in vitro mutagenicity screening and in vivo toxicological data for 1-chloro-1,1-difluoroethane?

Answer:

Discrepancies arise when preliminary in vitro Ames tests suggest weak mutagenicity, while in vivo cytogenicity and dominant lethal assays show no mutagenic effects . To resolve this:

- Methodological critique : In vitro systems may lack metabolic relevance (e.g., absence of hepatic S9 fractions).

- Dose-response alignment : Compare exposure levels (e.g., 25,000 ppm in cardiac studies vs. subtoxic in vivo doses) .

- Weight-of-evidence approach : Prioritize OECD-compliant in vivo data for risk assessment, as recommended by ECHA .

Basic: What safety protocols are critical for handling 1-chloro-1,1-difluoroethane in laboratory settings?

Answer:

Key protocols include:

- Closed-system operations : Minimize atmospheric release due to extreme flammability (gas state) and ozone-depleting potential .

- Ventilation controls : Use fume hoods and gas detectors to maintain airborne concentrations below 128,000 ppm (mouse LC50) .

- Cardiac risk mitigation : Avoid epinephrine challenges post-exposure, as halogenated hydrocarbons sensitize the heart to arrhythmias .

Advanced: How do researchers design experiments to study atmospheric partitioning and environmental persistence of 1-chloro-1,1-difluoroethane?

Answer:

- Atmospheric modeling : Use gas chromatography to measure Henry’s Law constants (volatilization) and estimate photolytic half-life (~decades) .

- Adsorption studies : Conduct batch experiments with soil/sediment to determine log Kow (1.62–2.05), confirming low bioaccumulation potential .

- Aquatic toxicity assays : Test acute effects on fish (e.g., Daphnia magna LC50 >100 mg/L) and algae (extrapolated from related fluorocarbons) .

Basic: What synthetic pathways are used to produce 1-chloro-1,1-difluoroethane, and how is purity ensured?

Answer:

Industrial synthesis involves gas-phase halogen exchange using catalysts like aluminum fluoride (AlF₃) under controlled temperatures (200–300°C) . Purity is validated via:

- FT-IR spectroscopy : Identifies trace impurities (e.g., vinylidene fluoride).

- GC-MS quantification : Ensures >99.5% purity for fluoropolymer precursor applications .

Advanced: What methodological challenges arise in measuring the ozone-depletion potential (ODP) of 1-chloro-1,1-difluoroethane?

Answer:

Challenges include:

- Stratospheric reactivity : Quantifying Cl-radical release requires UV-spectroscopy in simulated stratospheric conditions.

- Lifetime estimation : Combine tropospheric degradation rates (OH-radical reactivity) with atmospheric transport models .

- Data harmonization : Cross-reference with WMO/UNEP assessments to align with global ODP frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.